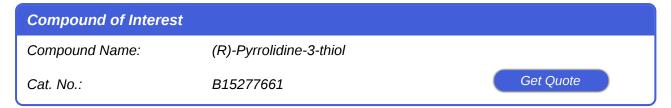


Commercial Availability and Technical Guide for (R)-Pyrrolidine-3-thiol

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For Researchers, Scientists, and Drug Development Professionals

(R)-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and a reactive thiol group, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and potential applications, with a focus on its role as an inhibitor of metallo-β-lactamases.

Commercial Suppliers and Product Specifications

(R)-Pyrrolidine-3-thiol is primarily available commercially as its hydrochloride salt, which enhances its stability and solubility. The key identifying information for this compound is CAS Number 101394-44-9. Several chemical suppliers list this compound in their catalogs, with purities generally suitable for research and development purposes. Below is a summary of representative commercial offerings.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Smolecule	pyrrolidine-3- thiol hydrochloride	1638765-24- 8 (racemic or unspecified)	C4H10CINS	139.65	≥95%
BLD Pharm	(3R)- pyrrolidine-3- thiol hydrochloride	101394-44-9	C4H10CINS	139.65	≥97%
AKSci	(3R)- Pyrrolidine-3- thiol hydrochloride	101394-44-9	C4H10CINS	139.65	≥95%
CymitQuimic a	Pyrrolidine-3- thiol hydrochloride	Not Specified	C4H10CINS	139.64	≥98% (Discontinued)

Note: Data is compiled from publicly available information from supplier websites. Purity levels may vary by batch and should be confirmed with the supplier. Some suppliers may list the racemic or unspecified form; confirmation of the (R)-enantiomer is crucial for stereospecific applications.

Physicochemical Properties

Property	Value	
IUPAC Name	(3R)-pyrrolidine-3-thiol;hydrochloride	
Canonical SMILES	C1CINVALID-LINKCN1.CI	
InChI Key	BOKKMODFTCFDDY-WCCKRBBISA-N	
Appearance	Typically a solid	
Solubility	The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions.	



Applications in Drug Discovery and Organic Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a thiol group at the 3-position of the pyrrolidine ring opens up a range of synthetic and biological possibilities.

(R)-Pyrrolidine-3-thiol serves as a versatile building block for:

- Asymmetric Synthesis: The chiral nature of the molecule makes it a valuable synthon for the stereoselective synthesis of complex molecules.[2][3][4]
- Enzyme Inhibitors: The thiol group is an effective zinc-binding moiety, making this compound and its derivatives potent inhibitors of zinc-dependent enzymes, such as metallo-βlactamases.[5][6][7]
- Click Chemistry: The thiol group can participate in thiol-yne and thiol-ene "click" reactions, which are efficient methods for creating new carbon-sulfur bonds in the synthesis of functional molecules.[8][9][10]

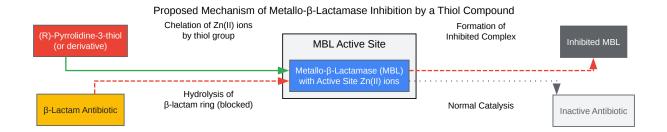
Role as a Metallo-β-Lactamase (MBL) Inhibitor

A critical application of **(R)-Pyrrolidine-3-thiol** is in the development of inhibitors for metallo- β -lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, which are often last-resort treatments for multidrug-resistant bacterial infections.[5][11] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β -lactam ring, inactivating the antibiotic.[5][7]

The thiol group of **(R)-Pyrrolidine-3-thiol** and its derivatives can act as a strong chelator for the active site zinc ions of MBLs, thereby inhibiting the enzyme's activity.[5] This mechanism of action is the basis for restoring the efficacy of existing β -lactam antibiotics against resistant bacteria.

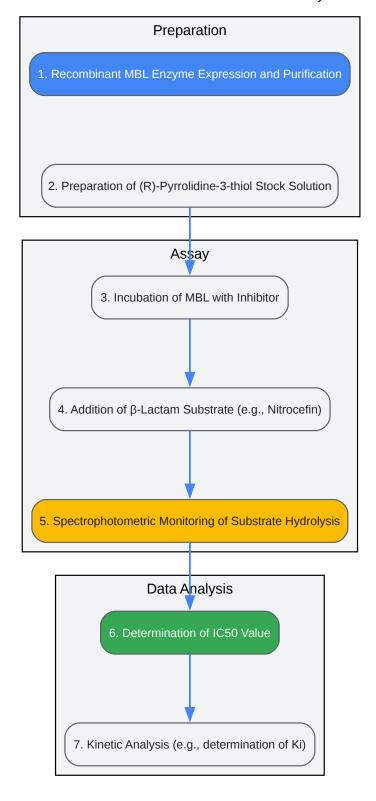
Below is a diagram illustrating the proposed mechanism of MBL inhibition by a thiol-containing compound.







General Workflow for MBL Inhibition Assay



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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-Pyrrolidine-3-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15277661#commercial-availability-and-suppliers-of-r-pyrrolidine-3-thiol]

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